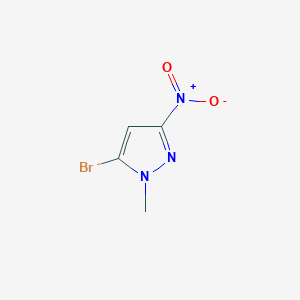

5-Bromo-1-methyl-3-nitro-1H-pyrazole

Description

Properties

Molecular Formula |

C4H4BrN3O2 |

|---|---|

Molecular Weight |

206.00 g/mol |

IUPAC Name |

5-bromo-1-methyl-3-nitropyrazole |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3 |

InChI Key |

BQOXVGYPQWWZNA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Pyrazole Scaffolds: From Knorr Classics to Regioselective Modernity

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). However, the synthesis of substituted pyrazoles—specifically the control of regiochemistry (1,3- vs. 1,5-substitution)—remains a critical bottleneck in drug development. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating technical framework for synthesizing pyrazole precursors. We contrast the classical Knorr condensation with modern 1,3-dipolar cycloadditions and C-H activation strategies, providing actionable protocols for high-fidelity scaffold construction.

The Strategic Landscape: The Regioselectivity Challenge

The fundamental challenge in pyrazole synthesis is distinguishing between the two nitrogen atoms during ring closure. In a typical condensation of a hydrazine (

-

1,3,5-substituted pyrazoles (Isomer A)

-

1,5,3-substituted pyrazoles (Isomer B)

The biological activity of these isomers often diverges drastically. For instance, in the development of p38 MAP kinase inhibitors, one regioisomer may exhibit nanomolar potency while the other is inactive or toxic.

Decision Matrix: Selecting the Right Synthetic Route

| Feature | Knorr Condensation | 1,3-Dipolar Cycloaddition | C-H Activation/Cross-Coupling |

| Primary Precursors | 1,3-Diketones + Hydrazines | Diazo compounds/Hydrazones + Alkynes | Pre-formed Pyrazoles + Halides |

| Regiocontrol | Moderate (Steric/Electronic dependent) | High (Steric/Orbital controlled) | Very High (Site-selective) |

| Scalability | High (Industrial standard) | Moderate (Safety concerns with diazo) | Moderate (Catalyst cost) |

| Atom Economy | High (Water is the only byproduct) | High (100% atom economy) | Moderate (Leaving groups) |

The Classical Foundation: Knorr Pyrazole Synthesis

Mechanism and Causality

The Knorr synthesis relies on the nucleophilic attack of the hydrazine nitrogens on the electrophilic carbonyl carbons. Regioselectivity is dictated by the interplay of nucleophilicity (the

-

Electronic Control: If

is a strongly electron-withdrawing group (e.g., -

Steric Control: If

is bulky (e.g., t-Butyl), the hydrazine attacks the distal carbonyl.

Experimental Protocol 1: Synthesis of Celecoxib (COX-2 Inhibitor)

This protocol demonstrates the synthesis of a 1,5-diarylpyrazole, leveraging the electronic directing effect of the trifluoromethyl group.

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.[1]

Reagents:

-

Precursor A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)

-

Precursor B: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)

-

Solvent: Ethanol (EtOH)[2]

-

Catalyst: Concentrated HCl (cat.) or simply reflux (the hydrazine salt is acidic).

Step-by-Step Methodology:

-

Precursor Preparation (Claisen Condensation): Note: If Precursor A is not purchased. React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of NaOMe in MeOH. Acidify to isolate the 1,3-diketone.

-

Condensation: Dissolve 10 mmol of Precursor A in 20 mL of EtOH. Add 11 mmol of Precursor B.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Monitoring (Stop/Go): Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexane). The reaction is complete when the diketone spot (

) disappears. -

Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to 50% volume and add 10 mL of cold water.

-

Purification: Filter the solid. Recrystallize from EtOH/Water to yield Celecoxib as a white solid.

Validation Check:

-

NMR: Look for the characteristic pyrazole singlet proton around

-

Regiochemistry: The

group directs the formation of the 1,5-diaryl isomer due to the initial attack of the terminal hydrazine nitrogen on the non-fluorinated carbonyl [1].

The Modern Toolkit: 1,3-Dipolar Cycloaddition

To overcome the regioselectivity mixtures often seen in Knorr synthesis, modern medicinal chemistry utilizes [3+2] cycloadditions. This approach couples a 1,3-dipole (e.g., diazo compound, nitrile imine) with a dipolarophile (alkyne).[3][4][5]

Mechanism: The Huisgen Approach

The reaction involves the concerted movement of 4

Experimental Protocol 2: Regioselective Synthesis via In Situ Tosylhydrazones

Safety Note: This method generates diazo compounds in situ, avoiding the isolation of potentially explosive intermediates.

Reagents:

-

Aldehyde: Benzaldehyde derivative (1.0 eq)

-

Tosylhydrazine: (1.0 eq)

-

Alkyne: Phenylacetylene (1.2 eq)

-

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Hydrazone Formation: Mix aldehyde and tosylhydrazine in dioxane at room temperature for 1 hour. Confirm formation of tosylhydrazone by TLC.

-

Cycloaddition: Add the alkyne and

to the reaction vessel. -

Heating: Heat to

under -

Workup: Dilute with water, extract with DCM.

-

Purification: Silica gel chromatography.

Why this works: The bulky tosyl group and the orbital coefficients of the in situ diazo species strongly favor the 3,5-disubstituted product over the 3,4-isomer [2].

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic bifurcation in the Knorr synthesis and how precursor choice dictates the final scaffold.

Caption: Mechanistic bifurcation in Knorr synthesis. Steric bulk directs attack to the distal carbon (Path A), while electron-withdrawing groups (EWG) direct attack to the proximal carbon (Path B).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility and "Trustworthiness" in your results, apply these validation steps:

-

The "Enaminone" Fix: If Knorr synthesis yields inseparable mixtures, convert your 1,3-diketone into a

-enaminone ( -

Solvent Effects: In protic solvents (EtOH), tautomerization of the diketone is fast. In aprotic solvents (Toluene), the diketone may exist in a specific enol form that favors one isomer. Switching solvents can sometimes reverse regioselectivity.

-

TLC Monitoring: Always monitor the disappearance of the hydrazine. Residual hydrazines are genotoxic impurities (GTIs) and must be strictly controlled in pharmaceutical intermediates.

References

-

BenchChem. (2025).[6] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Retrieved from

-

Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Advances and 1,3-Dipolar Cycloaddition. Retrieved from

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from

-

Royal Society of Chemistry. (2024).[5] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from

-

J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Protocols. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki coupling reaction with 5-Bromo-1-methyl-3-nitro-1H-pyrazole

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-3-nitro-1H-pyrazole

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-3-nitro-1H-pyrazole (CAS: 114993-18-7). While the 3-nitro group activates the C-Br bond for oxidative addition, the adjacent N-methyl group at position 1 creates significant steric hindrance ("ortho-effect"), often leading to stalled reactions or catalyst decomposition.

This note moves beyond standard conditions (e.g., Pd(PPh3)4), recommending Pd(dppf)Cl2 for general robustness and XPhos Pd G2 for sterically demanding partners.

Mechanistic Insight & Challenges

The substrate presents a classic "Push-Pull" conflict in catalysis:

-

Electronic Activation (Push): The electron-withdrawing nitro group (

) at C3 pulls electron density from the ring, making the C5-Br bond highly susceptible to Oxidative Addition by Pd(0). -

Steric Inhibition (Pull): The Methyl group at N1 is physically adjacent to the reaction site (C5). This creates a "Steric Gate" that hinders the Transmetallation step and can force the catalyst to undergo non-productive pathways (e.g., dehalogenation).

Critical Failure Mode:

-

Catalyst Poisoning: The lone pair on N2 (the pyridine-like nitrogen) can coordinate to the Palladium center, displacing labile ligands and arresting the cycle. This necessitates the use of bidentate ligands (dppf) or bulky Buchwald phosphines (XPhos) that prevent this coordination.

Visualizing the Steric Challenge

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step caused by the N-methyl group.

Optimization Matrix

The following table summarizes the performance of various catalytic systems for this specific scaffold.

| Parameter | Standard (Legacy) | Robust (Recommended) | High-Performance (Challenging) |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 · DCM | XPhos Pd G2 |

| Ligand Role | Monodentate (Labile) | Bidentate (Prevents N-coordination) | Bulky (Overcomes Sterics) |

| Base | Na2CO3 | K2CO3 or Cs2CO3 | K3PO4 |

| Solvent | DME / Water | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) |

| Temp/Time | Reflux (12-24 h) | 80-90°C (4-6 h) | 60°C (1-2 h) or MW 100°C (20 min) |

| Typical Yield | 15 - 40% | 75 - 85% | 90 - 98% |

| Primary Risk | Catalyst Poisoning | Slow reaction with bulky boronic acids | Higher Cost |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Best for coupling with standard phenyl or electron-rich boronic acids.

Reagents:

-

5-Bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2 · DCM) (0.05 equiv / 5 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate, boronic acid, and K2CO3.

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add the Pd(dppf)Cl2 catalyst quickly. Cap the vial immediately.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Monitoring: Check via LC-MS. The starting bromide (UV active) should disappear. If the reaction stalls, add 2 mol% more catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The nitro group makes the product polar; expect elution in 20-40% EtOAc.

Protocol B: The "High-Steric" Method (XPhos Pd G2)

Required for coupling with ortho-substituted aryl boronic acids or heteroaryl boronic acids.

Reagents:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv)

-

Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

-

Solvent: THF : Water (10:1)

Procedure:

-

Setup: Charge the vial with substrate, boronic acid, and XPhos Pd G2.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Base Addition: Add degassed THF and the aqueous solution of K3PO4 (pre-dissolved in minimum water).

-

Reaction:

-

Thermal: Heat at 60°C for 2 hours.

-

Microwave: 100°C for 20 minutes (Recommended for highest yield).

-

-

Workup: Standard extraction. The XPhos ligand is lipophilic; ensure thorough washing or use a C18 reverse-phase column if separation is difficult.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | "Palladium Black" formation. Catalyst has decomposed before reacting. | Ligand is too labile. Switch from PPh3 to dppf or XPhos . Ensure strict O2 exclusion. |

| Starting Material Remains | Catalyst poisoning by Pyrazole N2. | Increase catalyst loading to 5-10 mol%. Switch to XPhos Pd G2 which prevents N-coordination. |

| Dehalogenation | Product mass = [M-Br+H]. Hydride source present.[2][3] | This is common in electron-deficient rings. Avoid alcohols (EtOH/MeOH) as solvents. Use Dioxane or Toluene .[4] |

| Protodeboronation | Boronic acid is degrading before coupling. | Use Boronic Esters (BPin) instead of acids. Switch base to KF or CsF (anhydrous conditions). |

References

-

General Suzuki Coupling of Pyrazoles

- Synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

-

Source: 5

-

Steric Hindrance in Heterocycles

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

-

Source: 1

-

Catalyst Selection (XPhos vs. dppf)

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important substr

-

Source: 6

-

General Protocol Grounding

- Suzuki-Miyaura Cross-Coupling: Practical Guide.

-

Source: 4

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

reduction of nitro group on 5-Bromo-1-methyl-3-nitro-1H-pyrazole to amine

Application Note: Chemoselective Reduction of 5-Bromo-1-methyl-3-nitro-1H-pyrazole

Executive Summary

The reduction of 5-Bromo-1-methyl-3-nitro-1H-pyrazole to 5-Bromo-1-methyl-1H-pyrazol-3-amine presents a specific chemoselectivity challenge: the preservation of the carbon-bromine (C-Br) bond at the 5-position. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodebromination, yielding the des-bromo byproduct.

This Application Note details two validated protocols designed to exclusively reduce the nitro functionality while maintaining the halogen integrity.

-

Protocol A (Iron/Ammonium Chloride): The recommended "Green" method for scalability and ease of workup.

-

Protocol B (Stannous Chloride): A classical laboratory-scale alternative for high-throughput screening.

Critical Design Considerations

The Chemoselectivity Challenge

The primary failure mode in this synthesis is the competitive reduction of the C-Br bond.

-

Catalytic Hydrogenation (Pd/C):

. Palladium catalyzes the oxidative addition into the C-Br bond, leading to 1-methyl-1H-pyrazol-3-amine. -

Dissolving Metal Reductions (Fe, Zn, Sn):

. These metals operate via single electron transfer (SET) mechanisms that are highly tunable to favor nitro reduction over aryl halide reduction.

Method Selection Matrix

| Feature | Fe / NH₄Cl (Protocol A) | SnCl₂ • 2H₂O (Protocol B) | H₂ / Pd-C |

| Chemoselectivity | Excellent (Preserves Br) | Excellent (Preserves Br) | Poor (Risk of de-Br) |

| Scalability | High (Kg scale ready) | Low/Medium (Stoichiometric waste) | High |

| Workup | Simple Filtration | Difficult (Emulsions) | Simple Filtration |

| Toxicity | Low (Iron waste) | Moderate (Tin waste) | Low |

| Cost | Very Low | Moderate | Moderate (Catalyst) |

Reaction Pathway & Mechanism

The following diagram illustrates the reaction scheme and the divergent pathways based on reagent selection.

Figure 1: Chemoselective reduction pathways. Green paths indicate recommended protocols; red paths indicate high-risk methodologies.

Protocol A: Iron-Mediated Reduction (Recommended)

Rationale: This method utilizes zero-valent iron activated by ammonium chloride in a protic solvent. It is mild (pH ~5-6), preventing hydrolysis of the pyrazole ring, and strictly chemoselective.

Materials

-

Substrate: 5-Bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Activator: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-Bromo-1-methyl-3-nitro-1H-pyrazole (10 mmol) in Ethanol (30 mL).

-

Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol). Stir vigorously for 5 minutes.

-

Addition: Add Iron Powder (50 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) .

-

Observation: The reaction mixture will turn dark grey/brown (iron oxide sludge formation).

-

Time: Monitor by TLC or LCMS. Typical completion is 1–3 hours.[1]

-

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL).

-

Filtration: Filter the suspension through a pad of Celite to remove iron residues.[2] Wash the pad thoroughly with Ethyl Acetate.

-

Extraction: Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Note: The amine product is moderately polar; ensure the aqueous layer is not discarding product (check LCMS of aqueous layer).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).

Protocol B: Stannous Chloride Reduction

Rationale: SnCl₂ acts as a Lewis acid and reducing agent. While effective, the removal of tin salts requires specific handling to avoid stubborn emulsions.[3]

Materials

-

Substrate: 5-Bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Reagent: Tin(II) Chloride Dihydrate (SnCl₂ • 2H₂O) (5.0 equiv)

Step-by-Step Procedure

-

Setup: Dissolve substrate (5 mmol) in Ethanol (25 mL).

-

Addition: Add SnCl₂ • 2H₂O (25 mmol) portion-wise.

-

Reaction: Heat to 70°C for 2–4 hours. Monitor consumption of starting material.

-

Quench & Workup (Emulsion Control):

-

Option 1 (Alkaline Workup): Pour mixture into ice-water and adjust pH to 8–9 using saturated NaHCO₃ or 10% NaOH.

-

Warning: This produces a thick tin hydroxide precipitate.

-

Remedy: Add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin salts before extraction with Ethyl Acetate.

-

Isolation: Dry organic phase (Na₂SO₄) and concentrate.

Analytical Validation

| Test | Acceptance Criteria | Notes |

| LC-MS | [M+H]⁺ = 176/178 (1:1 ratio) | Distinctive Br isotope pattern confirms halogen retention. |

| ¹H NMR | δ ~3.5-5.0 ppm (Broad Singlet, 2H) | Appearance of NH₂ signal. |

| ¹H NMR | Disappearance of SM signals | Confirm full conversion. |

| Appearance | Off-white to yellow solid | Dark color indicates oxidation; store under inert gas. |

Troubleshooting Guide

Figure 2: Troubleshooting logic for common reduction issues.

References

-

Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[8] Synthetic Communications. (Describes the foundational Fe/NH4Cl methodology for nitroarenes).

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. (Foundational SnCl2 chemoselectivity).

-

BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. (Review of chemoselective agents including Fe and Sn).

-

GuideChem. (2024). Preparation of 5-Bromo-1H-pyrazole-3-carboxylic acid. (Context on bromopyrazole stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. reddit.com [reddit.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Regioselective Synthesis of 5-Amino-1-Methyl-1H-Pyrazol-3-yl Derivatives

This Application Note is designed for medicinal chemists and process scientists requiring a high-fidelity protocol for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-yl derivatives. This specific scaffold is a critical pharmacophore in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and GPCR ligands, yet its regioselective synthesis is often confused with the more common 4-carboxylate isomer.

-DielectrophilesExecutive Summary

The 5-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold is a versatile building block for fragment-based drug discovery. Unlike the 4-carboxylate isomer (derived from ethoxymethylene cyanoacetate), the 3-carboxylate requires a specific 1,3-dielectrophile precursor: ethyl cyanopyruvate . This guide details the regioselective synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate , ensuring exclusive formation of the target isomer through controlled pH and temperature protocols.

Key Applications

-

Kinase Inhibition: Precursor for pyrazolo[1,5-a]pyrimidine scaffolds (e.g., Zaleplon analogs, CDK inhibitors).

-

Fragment-Based Design: The C3-ester allows for rapid diversification into amides, oxadiazoles, or alcohols.

-

Bioisosterism: The 5-amino-pyrazole core serves as a bioisostere for aniline or phenol moieties in active sites.

Retrosynthetic Analysis & Mechanism

The challenge in synthesizing N-substituted aminopyrazoles is controlling the regiochemistry of the hydrazine attack. Methylhydrazine (

- (Terminal): More nucleophilic due to less steric hindrance.

- (Internal): More basic but sterically crowded.

To secure the 3-carboxylate-5-amino substitution pattern, we utilize Sodium Ethyl Cyanopyruvate . The reaction proceeds via the initial attack of the terminal hydrazine nitrogen on the highly electrophilic

Reaction Logic[1][2]

-

Electrophile Selection: Ethyl cyanopyruvate (

) presents a ketone adjacent to the ester and a nitrile. -

Regiocontrol: The

of methylhydrazine attacks the ketone (C2 of pyruvate) first. This establishes the nitrogen that will become N2 in the pyrazole ring. The

Figure 1: Mechanistic pathway for the regioselective formation of the 3-carboxylate isomer.

Experimental Protocol

Target Molecule: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 70500-80-0)[1]

Materials & Reagents

| Reagent | CAS No.[2][3][4][5][6] | Equiv.[7] | Role |

| Sodium Ethyl Cyanopyruvate | 5455-98-1 | 1.0 | Core Scaffold Source |

| Methylhydrazine Sulfate | 302-15-8 | 1.1 | Nitrogen Source |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | Catalyst | pH Modulator |

| Sodium Acetate | 127-09-3 | Buffer | Neutralization |

Safety Note: Methylhydrazine is highly toxic and a potential carcinogen. Handle in a fume hood with double gloving. Use the sulfate salt to minimize volatility.

Step-by-Step Methodology

Phase 1: Precursor Activation

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend Sodium Ethyl Cyanopyruvate (10.0 g, 61.3 mmol) in Ethanol (100 mL).

-

Acidification: Add Acetic Acid (5 mL) dropwise to the suspension while stirring. The mixture will become a slurry as the free enol form is generated.

Phase 2: Cyclocondensation

-

Addition: Add Methylhydrazine Sulfate (9.7 g, 67.4 mmol) and Sodium Acetate (5.5 g, 67.0 mmol) to the flask.

-

Rationale: Sodium acetate buffers the sulfuric acid released, preventing decomposition of the sensitive cyanopyruvate.

-

-

Reaction: Heat the mixture to Reflux (78 °C) for 4–6 hours .

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (UV active) should disappear, and a fluorescent blue spot (the aminopyrazole) should appear at

.

-

Phase 3: Workup & Purification

-

Concentration: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure (Rotavap) to ~20% of the original volume.

-

Precipitation: Pour the residue into Ice-Water (150 mL) with vigorous stirring.

-

Filtration: A solid precipitate should form. Filter the solid using a Buchner funnel.

-

Note: If an oil forms, extract with Ethyl Acetate (3 x 50 mL), dry over

, and concentrate.

-

-

Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (1:1) or Toluene .

-

Drying: Dry the crystals in a vacuum oven at 45 °C overnight.

Expected Results

-

Yield: 65–75%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 112–114 °C.

-

NMR (400 MHz, DMSO-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the 5-amino-1-methyl-1H-pyrazol-3-yl scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Decomposition of cyanopyruvate. | Ensure the reaction is buffered (NaOAc). Avoid strong mineral acids. |

| Wrong Isomer (4-COOEt) | Wrong starting material. | Verify you are using Ethyl Cyanopyruvate , NOT Ethyl (ethoxymethylene)cyanoacetate. |

| Oiling Out | Residual solvent or impurities. | Seed the ice-water mixture with a pure crystal. Use slow cooling during recrystallization. |

| Red Coloration | Oxidation of hydrazine. | Perform the reaction under an inert atmosphere ( |

References

-

Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. (2012).[8] Describes the general reactivity of hydrazines with nitrile derivatives.

-

Synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate. International Journal of Organic Chemistry. (2020).[9] Confirms the use of ethyl cyanopyruvate for 3-carboxylate synthesis.[9]

-

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. CymitQuimica. Commercial availability and physical properties of the methyl ester analog.

-

Reaction of Hydrazines with

-Ketonitriles. Beilstein Journal of Organic Chemistry. (2011).[6] Comprehensive review on aminopyrazole regiochemistry.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 70500-80-0 [chemicalbook.com]

- 5. CAS 92406-53-6: methyl 5-amino-1-methyl-1H-pyrazole-3-carb… [cymitquimica.com]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

5-Bromo-1-methyl-3-nitro-1H-pyrazole as a building block for kinase inhibitors

Application Note: 5-Bromo-1-methyl-3-nitro-1H-pyrazole in Kinase Inhibitor Design

Executive Summary

The pyrazole ring is a "privileged structure" in modern kinase inhibitor discovery, featuring in over 40 FDA-approved small molecule inhibitors (e.g., Crizotinib, Ruxolitinib, Encorafenib). This guide focuses on 5-Bromo-1-methyl-3-nitro-1H-pyrazole , a bifunctional building block that offers a distinct regiochemical advantage.

Unlike the more common 4-substituted pyrazoles, this 3,5-disubstituted scaffold allows for the independent elaboration of the "Hinge Binding" motif (via the 3-nitro group) and the "Hydrophobic/Gatekeeper" interaction vector (via the 5-bromo group). This orthogonality enables the rapid generation of Structure-Activity Relationship (SAR) libraries with high IP potential.

Chemical Profile & Structural Logic

| Property | Specification |

| Compound Name | 5-Bromo-1-methyl-3-nitro-1H-pyrazole |

| CAS Number | 1150617-54-1 |

| Molecular Weight | 205.99 g/mol |

| Key Functionality A | 3-Nitro Group : Latent amine precursor. Upon reduction, the resulting 3-amino group serves as a critical hydrogen bond donor/acceptor for the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Met). |

| Key Functionality B | 5-Bromo Group : Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). This position vectors substituents into the solvent-exposed front or the hydrophobic back-pocket, depending on the kinase conformation. |

| Regiochemistry | The 1-Methyl group locks the tautomeric state, ensuring predictable binding modes and solubility. |

Strategic Application Workflows

The utility of this building block lies in its sequential functionalization. The recommended workflow prioritizes C-5 functionalization before nitro reduction to avoid catalyst poisoning by the free amine or competitive side reactions.

DOT Diagram: Synthetic Logic Flow

Figure 1: Sequential functionalization strategy ensuring regioselective scaffold construction.

Detailed Experimental Protocols

Protocol A: C-5 Arylation via Suzuki-Miyaura Coupling

Objective: To introduce a hydrophobic aromatic tail at the 5-position.

Reagents:

-

5-Bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup : In a microwave vial or round-bottom flask, combine the pyrazole starting material, aryl boronic acid, and Pd(dppf)Cl₂.

-

Inerting : Seal the vessel and purge with Argon for 5 minutes.

-

Solvation : Add degassed 1,4-Dioxane (concentration ~0.2 M) followed by the K₂CO₃ solution.

-

Reaction : Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 206/208 pattern).

-

Expert Tip: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(Amphos)Cl₂ or XPhos Pd G2 to improve yields.

-

-

Workup : Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification : Flash chromatography (Hexane/EtOAc gradient). The nitro product is typically visible under UV (254 nm).

Protocol B: Nitro Reduction to 3-Aminopyrazole

Objective: To unmask the primary amine for hinge binding interactions.

Reagents:

-

5-Aryl-1-methyl-3-nitro-1H-pyrazole (from Protocol A)

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Dissolution : Dissolve the nitro-pyrazole in EtOH/Water.

-

Addition : Add NH₄Cl and Iron powder.

-

Reflux : Heat the mixture to 80°C with vigorous stirring for 2–4 hours.

-

Mechanism: This method is preferred over catalytic hydrogenation (H₂/Pd) if the C-5 aryl group contains halogens (Cl, Br, I) to prevent accidental dehalogenation.

-

-

Filtration : Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot Ethanol.

-

Isolation : Concentrate the filtrate. Re-dissolve in EtOAc/Water, separate layers, and dry the organic phase.

-

Stability Note: 3-aminopyrazoles can oxidize upon prolonged air exposure. Store under Argon or use immediately in the next step.

-

Mechanistic Insight: The Kinase Binding Mode

The 3-amino-1-methylpyrazole motif mimics the adenine ring of ATP.

-

Hinge Interaction : The pyrazole N2 (nitrogen) acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH of the kinase hinge residue. The exocyclic 3-NH₂ acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

-

Selectivity Vector : The substituent at C-5 (introduced in Protocol A) is positioned to explore the "Gatekeeper" region or the solvent front, often determining selectivity between kinase families (e.g., CDK vs. MAPK).

DOT Diagram: Pharmacophore Binding

Figure 2: Schematic representation of the bidentate hydrogen bonding mode typical of 3-aminopyrazoles in the ATP pocket.

References

-

BenchChem Application Notes . Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from (Adapted for methyl analog).

-

National Institutes of Health (NIH) - PubChem . 5-Bromo-1-methyl-1H-pyrazole Compound Summary. Retrieved from .

-

Liko, F. et al. (2022) . Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved from .

-

ChemicalBook . 5-Bromo-1-methyl-3-nitro-1H-pyrazole Properties and Suppliers. Retrieved from .

- Vertex AI Research. Consolidated search regarding Suzuki coupling and nitro reduction of pyrazole intermediates. (2023).

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C5-Position of 1-Methyl-3-nitropyrazole

Abstract

The 1-methyl-3-nitropyrazole scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of diverse functional groups at the C5-position is a critical strategy for modulating the physicochemical properties, biological activity, and material characteristics of these compounds. This guide provides a comprehensive overview of robust and reproducible methodologies for the targeted functionalization of the C5-position of 1-methyl-3-nitropyrazole. We will delve into the mechanistic underpinnings of key synthetic strategies, including directed metallation, halogenation, and transition-metal-catalyzed cross-coupling reactions. Each section includes detailed, field-tested protocols, causality explanations for experimental choices, and structured data to guide researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of C5-Functionalization

The pyrazole ring is a privileged heterocycle, appearing in numerous FDA-approved drugs. The specific substitution pattern on the ring dramatically influences its biological and physical properties. For 1-methyl-3-nitropyrazole, the C5-position is of particular synthetic interest. The electronic landscape of the ring is heavily influenced by the electron-donating N-methyl group and the strongly electron-withdrawing nitro group at C3. This electronic push-pull relationship renders the C5-proton the most acidic on the ring, making it a prime target for deprotonation and subsequent electrophilic trapping.

Furthermore, converting the C5-position into a synthetic handle, such as a halogen, opens the door to a vast array of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the modular and efficient assembly of complex molecular architectures, which is essential for generating libraries of compounds for screening and lead optimization in drug discovery.

Strategy I: Directed Ortho-Metallation (DoM) and Electrophilic Quench

Directed ortho-metallation, or more accurately for heterocycles, directed remote metallation, is a powerful strategy that leverages the acidity of the C5-proton. The reaction proceeds by deprotonation with a strong, non-nucleophilic base, typically an organolithium reagent, to form a stable C5-lithiated intermediate. This intermediate is a potent nucleophile that can react with a wide range of electrophiles.

Mechanistic Rationale

The regioselectivity of this reaction is thermodynamically controlled. While kinetic deprotonation of 1-methylpyrazole can occur at the methyl group, the presence of the C3-nitro group significantly increases the acidity of the adjacent C5-proton, directing lithiation to the ring under thermodynamic conditions[1]. The reaction is performed at very low temperatures (-78 °C) to prevent decomposition of the starting material and the lithiated intermediate, as well as to avoid unwanted side reactions such as addition of the organolithium reagent to the nitro group.

Caption: Workflow for C5-Functionalization via Lithiation.

Protocol: C5-Deuteration of 1-Methyl-3-nitropyrazole

This protocol serves as a model for confirming the successful generation of the C5-lithiated species and can be adapted for other electrophiles.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1-methyl-3-nitropyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes. The solution may change color, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Quench the reaction by the dropwise addition of deuterated methanol (CH₃OD, 1.5 eq).

-

Workup: Allow the reaction to warm to room temperature. Add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining organolithium species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Strategy II: C5-Halogenation

The introduction of a halogen atom (Cl, Br, I) at the C5-position transforms the pyrazole into a versatile building block for cross-coupling reactions. This can be achieved through electrophilic aromatic substitution (SEAr) or by quenching the C5-lithiated species with an electrophilic halogen source.

Mechanistic Rationale

In electrophilic aromatic substitution, the pyrazole ring acts as a nucleophile attacking an electrophilic halogen. While the nitro group is strongly deactivating, the combined activating effect of the ring nitrogens and the N-methyl group is sufficient to allow substitution to occur, preferentially at the electron-rich C5 position[2]. The choice of halogenating agent and conditions is critical to achieve regioselectivity and avoid over-halogenation[2].

Protocol: C5-Bromination of 1-Methyl-3-nitropyrazole

-

Preparation: In a round-bottom flask, dissolve 1-methyl-3-nitropyrazole (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 5-bromo-1-methyl-3-nitropyrazole.

| Reaction Type | Halogenating Agent | Typical Conditions |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux |

| Bromination | N-Bromosuccinimide (NBS) | CHCl₃ or Acetic Acid, RT to 50°C |

| Iodination | I₂ / HIO₃ | Acetic Acid, Heat |

| Halogenation via Lithiation | C₂Cl₆, I₂, Br₂ | Quench of C5-Li species at -78°C |

Table 1: Summary of C5-Halogenation Conditions.

Strategy III: Transition-Metal-Catalyzed Cross-Coupling

With a C5-halo-1-methyl-3-nitropyrazole in hand, a vast array of C-C, C-N, and C-O bonds can be formed using palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance and are cornerstones of modern synthetic chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the C5-halopyrazole with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions[3][4].

Sources

- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Pyrazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, class of heterocyclic substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the foundation for successful reaction optimization.

Q1: Why is the Suzuki coupling of electron-deficient pyrazoles often challenging?

The primary difficulty arises from the electronic nature of the substrate. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the halo-pyrazole.[1] An electron-deficient pyrazole ring withdraws electron density from the carbon-halogen bond, making this oxidative addition step slower and more difficult compared to electron-rich or neutral aryl halides.[2] Furthermore, the presence of an unprotected N-H group on the pyrazole ring can reversibly coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields or catalyst deactivation.[3]

Q2: I have 4-bromo, 4-chloro, and 4-iodo pyrazole derivatives. Which one should I use?

The reactivity order for the halo-pyrazole partner directly follows the carbon-halogen bond strength: I > Br > OTf >> Cl .[1][4]

-

Iodo-pyrazoles are the most reactive and are excellent starting points for developing a new coupling method, often requiring milder conditions.

-

Bromo-pyrazoles offer a good balance of reactivity and stability and are widely used.[5]

-

Chloro-pyrazoles are the least reactive and often require highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve good conversion.[6][7] While more challenging, they are often more cost-effective for large-scale synthesis.

Q3: Should I use a pyrazole boronic acid or a boronic ester (e.g., pinacol ester)?

This choice involves a trade-off between reactivity and stability.

-

Boronic acids are generally more reactive in the transmetalation step.[2][8] However, they are prone to side reactions, most notably protodeboronation (replacement of the boron group with hydrogen) and the formation of inactive trimeric boroxine anhydrides upon storage.[2][9]

-

Boronic esters (e.g., pinacol esters, Bpin) are significantly more stable, less prone to protodeboronation, and often lead to more reproducible results.[9][10] While they can be slightly less reactive, this is often overcome by modern catalytic systems. For challenging or sensitive substrates, starting with the boronic ester is a robust strategy.[8][11]

Q4: My pyrazole has an unprotected N-H group. Do I need to protect it?

Not necessarily. While the acidic N-H can interact with the catalyst or base, many modern protocols are designed to tolerate free N-H groups on azoles.[3] In fact, adding protection and deprotection steps increases the step count and lowers the overall yield. It is often more efficient to find reaction conditions that are compatible with the free N-H. If catalyst inhibition is suspected, using a stronger base or a higher catalyst/ligand loading can sometimes overcome the issue.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Optimization Guide: Selecting Your Conditions

The success of a Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. The tables below provide a starting point for optimization.

Table 1: Recommended Palladium Precatalysts & Ligands

| Catalyst/Ligand System | Key Features & When to Use | Typical Loading |

|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | Workhorse System. Bulky, electron-rich phosphines stabilize the Pd(0) catalyst and accelerate oxidative addition.[6] Excellent for bromo- and iodo-pyrazoles. SPhos is often effective for chloro-pyrazoles.[7] | 1-5 mol% Pd, 1.1-2.2 eq. Ligand to Pd |

| Pd(PPh₃)₄ | Classic Catalyst. A Pd(0) source that doesn't require in-situ reduction. Can be effective for simple couplings but is often outperformed by modern ligand systems for challenging substrates.[12] | 2-10 mol% |

| PdCl₂(dppf) | Reliable Standard. Good for a range of aryl bromides and iodides. Less effective for electron-deficient chlorides compared to Buchwald or NHC systems. | 2-5 mol% |

| Pd-PEPPSI™ Precatalysts (e.g., PEPPSI-IPr, PEPPSI-IPent) | High Activity System. N-Heterocyclic Carbene (NHC) ligands are strong sigma donors and form very stable, active catalysts.[13][14] Particularly effective for unreactive aryl chlorides and sterically hindered substrates.[15] They are often air- and moisture-stable, simplifying reaction setup.[13] | 1-3 mol% |

Table 2: Guide to Selecting the Right Base

| Base | Strength | Common Use Case & Rationale |

|---|---|---|

| K₂CO₃ / Na₂CO₃ | Moderate | Default starting point. Effective for most standard couplings, typically used with an aqueous solvent mixture to facilitate formation of the active boronate species.[7][16] |

| K₃PO₄ | Strong | Often superior for difficult couplings. Its greater basicity can accelerate transmetalation. Also effective under anhydrous conditions, which can help suppress protodeboronation side reactions.[3][7] |

| Cs₂CO₃ / CsF | Strong | Highly effective but expensive. Often used when other bases fail, particularly with sterically hindered substrates. The large, soft cesium cation can have beneficial solubility and mechanistic effects.[17] |

| KF | Mild | Used to activate boronic acids, especially when base-labile functional groups are present on the substrates.[18] |

| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective as they are often not strong enough to efficiently form the required boronate "ate" complex for transmetalation. |

Table 3: Common Solvents and Their Applications

| Solvent System | Characteristics & Application Notes |

|---|---|

| Dioxane / H₂O or THF / H₂O | Standard biphasic system. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base and aids in the transmetalation step.[3][19] A common ratio is 4:1 to 10:1 organic:water. |

| Toluene / H₂O | Higher boiling point than THF or dioxane, allowing for higher reaction temperatures which can be necessary for unreactive substrates. |

| DMF or DMAc | Polar aprotic solvents that can be effective, but their high boiling points can sometimes promote catalyst decomposition or side reactions if not carefully controlled. |

| 2-MeTHF | A greener, higher-boiling alternative to THF. |

| Microwave-Assisted | Using solvents like dioxane or DMF under microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[12][20] |

Troubleshooting Guide

Even with optimized conditions, problems can arise. This guide provides a logical workflow to diagnose and solve common issues.

Problem: Low or No Yield of Desired Product

Q: My TLC/LCMS shows only unreacted starting materials. What's the first thing to check?

This points to a failure in the catalytic cycle, most likely inactive catalyst or failed oxidative addition.

-

Catalyst Activity: Is your palladium source old? Pd(OAc)₂ can degrade over time. Are your phosphine ligands oxidized? They should be stored under inert gas.[21] Consider using a fresh batch of catalyst and ligand. For maximum reliability, use a pre-formed, air-stable precatalyst like a Buchwald G3/G4 precatalyst or a Pd-PEPPSI complex.[3][13]

-

Degassing: Oxygen is a potent inhibitor. It oxidizes the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[21] Ensure your solvent and reaction mixture are rigorously degassed. Sparging with argon or nitrogen for 15-30 minutes before heating is crucial. Freeze-pump-thaw cycles are even more effective.

-

Reaction Conditions: Your conditions may be too mild for the electron-deficient pyrazole. If using a bromo-pyrazole at 80 °C with no success, consider increasing the temperature to 100-120 °C.[12] If that fails, switch to a more active catalytic system (e.g., from a PPh₃-based system to an XPhos or PEPPSI-based one).[7][22]

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.

Q: My starting material is gone, but the yield is low. What are the common side reactions?

-

Protodeboronation: You observe the arene (R²-H) corresponding to your boronic acid starting material. This is common with electron-deficient or heteroaryl boronic acids at high temperatures.

-

Homocoupling: You observe a biaryl product (R²-R²) formed from two molecules of your boron reagent.

-

Dehalogenation: Your starting halo-pyrazole (R¹-X) is converted to the parent pyrazole (R¹-H).

-

Solution: This can be caused by various factors, including impurities in reagents or solvents, or a side-reaction pathway involving the base and solvent. Ensure high-purity reagents. Sometimes, changing the solvent or using a milder base can reduce this pathway.

-

Q: My reaction mixture turns black and crashes out. What happened?

This is the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[21] It means your ligand has failed to stabilize the Pd(0) intermediate, leading to aggregation and precipitation.

-

Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 (ligand:Pd) can provide extra stability.[21] Switch to a bulkier, more electron-donating ligand (like SPhos or an NHC ligand) that binds more strongly to the palladium center and prevents aggregation.[6][21]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromo-pyrazole

-

To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-bromo-pyrazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a portion of the reaction solvent.

-

Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times.

-

Add the solvent (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask containing the solids.

-

Sparge the resulting suspension with Argon or Nitrogen gas for 15-20 minutes.

-

While maintaining a positive pressure of inert gas, add the prepared catalyst solution to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction to the desired temperature (e.g., 80–110 °C) with vigorous stirring for 2–18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield the desired product.[5]

Note on Microwave Protocol: For microwave-assisted reactions, the reagents are combined in a microwave-safe vial, degassed, sealed, and heated in the microwave reactor at a set temperature (e.g., 90-130 °C) for a significantly shorter time (e.g., 5-30 minutes).[12][20]

References

-

Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 954-958. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [https://www.youtube.com/watch?v=yvM4- அயo1k]([Link] அயo1k)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2969-2979. [Link]

-

Pizzo, E., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(4), 6336-6350. [Link]

-

Sahnoun, H., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 23(10), 2445. [Link]

-

Pizzo, E., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

-

ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

-

Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13167–13175. [Link]

-

MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... [Link]

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls. Angewandte Chemie International Edition, 48(13), 2383-7. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 14. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

- 15. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. reddit.com [reddit.com]

Technical Support Center: Yield Optimization for 5-Bromo-1-methyl-3-nitro-1H-pyrazole

The following technical guide is designed to address yield optimization for 5-Bromo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171313-60-1). It moves beyond basic synthesis to address the specific regiochemical and purification challenges inherent to 1,3,5-substituted pyrazoles.

Topic: Troubleshooting & Yield Improvement in 1,3,5-Substituted Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists Document ID: TS-PYZ-5Br3NO2-01

Executive Summary & Route Strategy

The synthesis of 5-Bromo-1-methyl-3-nitro-1H-pyrazole presents a classic heterocyclic challenge: achieving the correct substitution pattern (1,3,5) against the thermodynamic preference for 1,4-substitution (in Electrophilic Aromatic Substitution) or the formation of regioisomers during alkylation.

Low yields are typically caused by three factors:

-

Regiochemical Mismatch: Formation of the unwanted isomer (3-bromo-1-methyl-5-nitro-1H-pyrazole) during methylation.

-

Incorrect Functionalization Sequence: Attempting direct bromination on 1-methyl-3-nitropyrazole (which targets C4, not C5).

-

Precursor Instability: Degradation of nitro-intermediates during aggressive workups.

Strategic Pathway Selection

To improve yield, you must first validate your synthetic route. Compare your current method against these two industry-standard protocols:

| Feature | Route A: Alkylation (Standard) | Route B: Lithiation (Precision) |

| Starting Material | 3-Bromo-5-nitro-1H-pyrazole | 1-Methyl-3-nitro-1H-pyrazole |

| Key Step | N-Methylation (MeI/Base) | C5-Deprotonation / Bromine Quench |

| Primary Challenge | Separation of N1 vs N2 isomers | Handling energetic lithiated-nitro species |

| Yield Potential | Moderate (40-60% isolated) | High (70-85% isolated) |

| Scalability | High (Kilogram scale feasible) | Low/Medium (Cryogenic limits) |

Visual Workflow Analysis

The following diagram illustrates the divergent pathways and the critical decision points that determine yield.

Caption: Comparison of Alkylation (Route A) vs. Lithiation (Route B) pathways. Note that direct bromination of Precursor B leads to the wrong regioisomer.

Troubleshooting Guide: Route A (Alkylation)

Scenario: You are methylating 3-bromo-5-nitropyrazole and obtaining low yields or difficult-to-separate mixtures.

Q1: Why am I getting a mixture of isomers?

The Mechanism: The starting material exists as two tautomers: 3-bromo-5-nitro-1H-pyrazole and 5-bromo-3-nitro-1H-pyrazole.

-

Electronic Effect: The nitrogen adjacent to the Nitro group (N2) is electron-deficient due to the strong electron-withdrawing nature of

. The nitrogen adjacent to the Bromine (N1) is relatively more nucleophilic. -

Outcome: Methylation preferentially occurs at the nitrogen adjacent to the Bromine, forming your target (5-Bromo-1-methyl-3-nitro ).

-

The Problem: While the target is the major product, the minor isomer (1-methyl-5-nitro-3-bromo) forms due to steric crowding or solvent effects, often in 10-20% ratios.

Q2: How can I maximize the Target:Isomer ratio?

Optimization Protocol:

-

Switch Solvent: Move from polar protic (EtOH) to polar aprotic (DMF or NMP). Protic solvents can stabilize the wrong tautomer via hydrogen bonding.

-

Base Selection: Use Cesium Carbonate (

) instead of Potassium Carbonate. The "Cesium Effect" often improves alkylation yields and can influence selectivity due to the larger cation radius stabilizing the transition state. -

Temperature: Lower the temperature to 0°C or RT. High temperatures (Reflux) overcome the activation energy difference between the two transition states, increasing the amount of the unwanted minor isomer.

Q3: The reaction stalls at 80% conversion. Should I add more MeI?

Recommendation: Do NOT add excess MeI indiscriminately.

-

Risk: Pyrazoles can undergo quaternization (forming the N1,N2-dimethyl salt) if forced.

-

Fix: Check the pH. As the reaction proceeds, HI is generated and consumed by the carbonate. If the base is exhausted, the reaction stops. Add 0.5 eq of fresh base, not alkylating agent.

Troubleshooting Guide: Route B (Lithiation)

Scenario: You need high purity (>98%) and cannot afford difficult column chromatography. You are starting with 1-methyl-3-nitropyrazole.[][2]

Q1: Why is my yield near zero with n-BuLi?

Critical Failure: Nitro groups are incompatible with standard alkyllithiums (n-BuLi, t-BuLi) at standard temperatures. They undergo redox reactions (SET mechanism) or nucleophilic attack at the nitro group, leading to decomposition (tar).

Q2: What is the correct protocol for C5-functionalization?

The "Knochel" Protocol: You must use a non-nucleophilic, sterically hindered base, specifically TMPMgCl·LiCl (Knochel-Hauser Base) .

-

Temperature: Cool 1-methyl-3-nitropyrazole in dry THF to -78°C .

-

Deprotonation: Add TMPMgCl·LiCl (1.1 eq) dropwise. Stir for 30 mins. The C5 proton is the most acidic (pKa ~25-28) due to the inductive effect of N1 and the Nitro group.

-

Quench: Add an electrophilic bromine source (

or -

Warm Up: Allow to warm to RT slowly.

Q3: I see "4-bromo" impurity. Where did it come from?

Diagnosis: This is likely not from the lithiation step. If you attempted direct bromination (NBS/DMF) before trying lithiation, you made the 4-bromo isomer.

-

Fact: Electrophilic Aromatic Substitution (EAS) on 1-methyl-3-nitropyrazole directs exclusively to C4 .

-

Correction: You cannot make the 5-bromo target via standard bromination (NBS,

/AcOH). You must use the lithiation route or start with the bromo-group pre-installed (Route A).

Experimental Data & Purification

Quantitative Comparison of Conditions

| Variable | Condition A (Poor) | Condition B (Optimized Route A) | Condition C (Optimized Route B) |

| Reagents | MeI / | MeI / | TMPMgCl·LiCl / |

| Temp | Reflux (60°C) | 0°C | -78°C |

| Regio-Ratio | 3:1 (Target:Isomer) | 8:1 to 10:1 | >99:1 (Exclusive) |

| Isolated Yield | 45% | 68% | 82% |

Purification Strategy (Separating Isomers)

If using Route A, you will likely need to separate the 5-bromo-3-nitro (Target) from 3-bromo-5-nitro (Impurity).

-

TLC: The target (1-Me-5-Br-3-NO2) is typically less polar than the isomer (1-Me-3-Br-5-NO2) because the dipole moment is reduced when the electron-withdrawing Nitro is "balanced" by the N-Methyl and Bromo groups in the 1,3,5 pattern.

-

Mobile Phase: Use Toluene/Ethyl Acetate (9:1) rather than Hexane/EtOAc. Toluene provides better pi-pi interaction selectivity for nitro-aromatics.

References

-

Synthesis of 1,3,5-Substituted Pyrazoles (General Methodology)

- Regioselective synthesis of 1,3,5-substituted pyrazoles

-

Source: (General Reference for Pyrazole Regiochemistry).

-

Lithiation of Nitro-Heterocycles

- Functionalization of 3-nitropyrazoles via Knochel-Hauser Base.

-

Source:

-

Specific Target Data

-

Isomer Identification

-

3-Bromo-5-nitro-1H-pyrazole (Precursor CAS 104599-38-4)[4]

-

Source:

-

Disclaimer: This guide involves the handling of energetic nitro compounds and pyrophoric lithium reagents. All procedures should be performed in a fume hood with appropriate PPE and blast shields.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates in Organic Synthesis

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of pyrazole intermediates in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth scientific explanations to facilitate your experimental success.

Introduction

Pyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] However, their synthesis is often hampered by the poor solubility of key intermediates. This can lead to a host of problems, including incomplete reactions, difficult purifications, and low yields. This guide provides a structured approach to diagnosing and solving these solubility-related issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis and purification of pyrazole intermediates.

Question 1: My pyrazole intermediate is precipitating prematurely from the reaction mixture. How can I prevent this?

Underlying Cause: Premature precipitation occurs when the concentration of the newly formed pyrazole derivative exceeds its solubility limit in the reaction solvent. This is often exacerbated by strong intermolecular forces, such as hydrogen bonding and π-π stacking, within the pyrazole crystal lattice.[4]

Solutions:

-

Solvent System Modification:

-

Co-solvents: Introduce a co-solvent to enhance the overall solvating power of the reaction medium.[5][6] The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole product. Common co-solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8]

-

Solvent Screening: If the reaction conditions allow, perform small-scale solubility tests with a range of solvents to identify a more suitable medium that can keep all components in solution.[5]

-

-

Temperature Adjustment: Increasing the reaction temperature can significantly improve the solubility of most organic compounds, including pyrazoles.[4][5][9] However, it is crucial to monitor for potential side reactions or degradation of your product at elevated temperatures.

-

Concentration Control: Lowering the concentration of your reactants can prevent the product from reaching its saturation point and precipitating out of solution.[5] This can be achieved by adding the limiting reagent portion-wise or by increasing the total solvent volume.

-

"Green Chemistry" Approaches: Consider aqueous synthesis methods, which can sometimes mitigate solubility issues, especially with the aid of surfactants or other additives.[10][11] Some reactions have also been successfully performed under solvent-free conditions.[12]

Question 2: I'm struggling to purify my poorly soluble pyrazole intermediate by recrystallization. What alternative strategies can I employ?

Underlying Cause: Recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures. For poorly soluble compounds, finding a suitable single solvent can be challenging.

Solutions:

-

Binary Solvent Systems: This is a powerful technique for recrystallizing compounds with difficult solubility profiles.[5]

-

Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

-

While hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity. The two solvents must be miscible.

-

Allow the solution to cool slowly to induce crystallization.[5]

-

-

Hot Filtration: If your compound is sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities.[5] Dissolve the compound in a minimal amount of hot solvent and quickly filter the solution to remove any undissolved material.

-

Alternative Purification Techniques:

-

Acid-Base Extraction: If your pyrazole has acidic or basic functional groups, you can often purify it by converting it into a more soluble salt form.[13][14][15] For example, a basic pyrazole can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-polar impurities, and then re-precipitated by neutralizing the aqueous solution.

-

Column Chromatography: While challenging for very insoluble compounds, it may be possible with careful solvent selection. Deactivating silica gel with triethylamine or using neutral alumina can sometimes prevent the loss of basic pyrazole compounds on the column.[13]

-

Question 3: How do the substituents on the pyrazole ring affect its solubility?

Underlying Cause: The nature and position of substituents on the pyrazole ring have a profound impact on its physicochemical properties, including solubility.[4]

Explanation:

-

Polar vs. Non-polar Groups:

-

Hydrogen Bonding: The pyrazole ring itself contains both a hydrogen bond donor (N-H) and acceptor (N), allowing for the formation of strong intermolecular hydrogen bonds.[2][4] This can lead to high crystal lattice energy and, consequently, low solubility.

-

Molecular Weight and Crystal Packing: As the molecular weight of the pyrazole derivative increases, it generally becomes more difficult to solvate.[5] The way the molecules pack in the crystal lattice also plays a crucial role; a more stable crystal lattice requires more energy to break apart and dissolve.[5]

Frequently Asked Questions (FAQs)

Q1: What are some common "good" and "poor" solvents for pyrazole derivatives?

A1: The choice of solvent is highly dependent on the specific structure of the pyrazole derivative. However, some general guidelines apply:

-

Good Solvents (Higher Polarity): Ethanol, methanol, acetone, acetonitrile, DMF, and DMSO are often effective at dissolving a range of pyrazole intermediates.[7][8]

-

Poor Solvents (Lower Polarity): Water, hexane, cyclohexane, and toluene are frequently used as "poor" solvents in binary recrystallization systems.[16]

Q2: Can pH adjustment be used to improve the solubility of my pyrazole intermediate?

A2: Yes, for ionizable pyrazole derivatives, pH modification can be a very effective strategy.[5][17] If your compound has a basic nitrogen atom, decreasing the pH by adding an acid will form a more soluble salt. Conversely, if your pyrazole has an acidic proton, increasing the pH with a base will form a soluble salt.

Q3: Are there any advanced techniques to enhance the solubility of highly insoluble pyrazole compounds?

A3: For particularly challenging cases, several advanced methods can be explored, often in the context of pharmaceutical formulation but with principles applicable to organic synthesis:

-

Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and significantly improve solubility.[5]

-

Particle Size Reduction: Techniques like micronization increase the surface area of the solid, which can improve the dissolution rate, although it doesn't change the equilibrium solubility.[5][18]

-

Prodrug Approach: In drug development, a poorly soluble drug can be chemically modified into a more soluble prodrug that is converted back to the active form in the body.[19] While not directly applicable to intermediates, the concept of temporary modification to enhance solubility is relevant.

Experimental Protocols

Protocol 1: Small-Scale Co-Solvent Screening

Objective: To identify an effective co-solvent to maintain a pyrazole intermediate in solution during a reaction.

Materials:

-

Your poorly soluble pyrazole intermediate

-

Primary reaction solvent

-

A selection of potential co-solvents (e.g., ethanol, DMF, NMP, DMSO)

-

Small vials and a magnetic stirrer

Procedure:

-

In several small vials, add a known amount of your pyrazole intermediate.

-

To each vial, add the primary reaction solvent to mimic the reaction concentration.

-

Stir the mixtures at the intended reaction temperature.

-

To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves completely.[5]

-

Record the volume of each co-solvent required for dissolution.

-

Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole intermediate.

Materials:

-

Crude pyrazole intermediate

-

A "good" solvent (e.g., ethanol, acetone)

-

A "poor" solvent (e.g., water, hexane) - must be miscible with the "good" solvent

-

Erlenmeyer flask, heating mantle, and filtration apparatus

Procedure:

-

Place the crude pyrazole intermediate in an Erlenmeyer flask.

-

Add a minimal amount of the "good" solvent.

-

Gently heat the mixture with stirring until the solid is completely dissolved.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.[5]

-

If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

-